

TP-238 hydrochloride supplier and purchasing information

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Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B15570404

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TP-238 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **TP-238 hydrochloride**, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).

This document outlines its physicochemical properties, biological activity, supplier information, and detailed experimental methodologies for its use in research.

Physicochemical and Biological Properties

TP-238 hydrochloride is a valuable tool for investigating the biological roles of CECR2 and BPTF in various cellular processes, including chromatin remodeling and gene transcription. Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	2415263-05-5	[1][2][3]
Molecular Formula	C ₂₂ H ₃₀ N ₆ O ₃ S · HCl	[1][2]
Molecular Weight	495.0 g/mol	[1]
Purity	≥95% to ≥98% (HPLC)	[1][2][3]
Appearance	White to beige powder/crystalline solid	[3]
Solubility	DMSO: 1 mg/mL to 100 mg/mL mMPBS (pH 7.2): 10 mg/mL Water: 100 mM	[1][2][3][4]
Storage Conditions	-20°C, desiccated	[1][2][3]
Stability	≥ 4 years at -20°C	[1]

Biological Activity and Selectivity

TP-238 hydrochloride is a dual inhibitor of the bromodomains of CECR2 and BPTF. Its inhibitory activity has been characterized using various biochemical and biophysical assays.

Target	Assay Type	Value	Reference(s)
CECR2	AlphaScreen® Assay (IC ₅₀)	30 nM	[1][5]
Isothermal Titration Calorimetry (K ^d)	10 nM	[1][5]	
BPTF	AlphaScreen® Assay (IC ₅₀)	350 nM	[1][5]
Isothermal Titration Calorimetry (K ^d)	120 nM	[1][5]	
BRD9	AlphaScreen® Assay (IC ₅₀)	1.4 μM	[1]

TP-238 has been shown to be highly selective for CECR2 and BPTF over a panel of 338 kinases when tested at a concentration of 1 μ M.[1]

Supplier and Purchasing Information

TP-238 hydrochloride is available from several commercial suppliers. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.

Supplier	Website	Purity	Available Sizes
Cayman Chemical	--INVALID-LINK--	$\geq 95\%$	5 mg, 10 mg, 50 mg
R&D Systems	--INVALID-LINK--	$\geq 98\%$	Contact for details
Sigma-Aldrich	--INVALID-LINK--	$\geq 98\%$ (HPLC)	Contact for details
Tocris Bioscience	--INVALID-LINK--	$\geq 98\%$ (HPLC)	10 mg, 50 mg
MedChemExpress	--INVALID-LINK--	$> 98\%$	5 mg, 10 mg, 50 mg, 100 mg

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of **TP-238 hydrochloride**.

AlphaScreen® Assay for Bromodomain Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of **TP-238 hydrochloride** against CECR2 and BPTF bromodomains. The assay is based on the competition between the inhibitor and a biotinylated histone peptide ligand for binding to the GST-tagged bromodomain.

Materials:

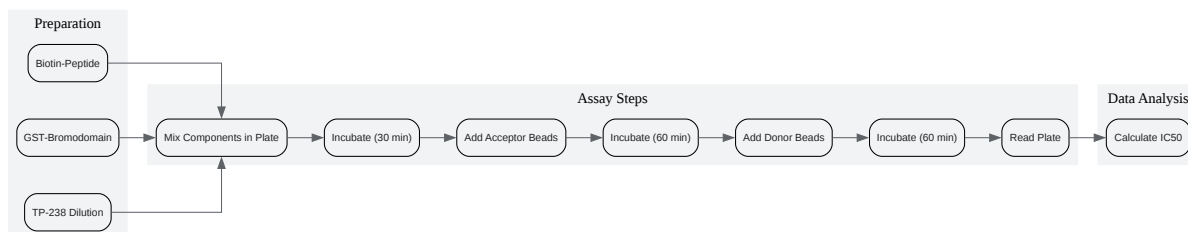
- GST-tagged CECR2 or BPTF bromodomain
- Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
- Streptavidin-coated Donor beads (PerkinElmer)

- Anti-GST-conjugated Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- **TP-238 hydrochloride** stock solution (in DMSO)
- 384-well white opaque microplates (e.g., OptiPlate-384)

Procedure:

- Compound Preparation: Prepare a serial dilution of **TP-238 hydrochloride** in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
 - Assay Buffer
 - **TP-238 hydrochloride** dilutions or DMSO (for control wells)
 - GST-tagged bromodomain (final concentration optimized for signal window, typically in the low nM range)
 - Biotinylated histone peptide (final concentration at or near its K^d for the bromodomain)
- Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.
- Bead Addition:
 - Add Anti-GST Acceptor beads to all wells.
 - Incubate for 60 minutes at room temperature in the dark.
 - Add Streptavidin Donor beads to all wells.
- Final Incubation: Incubate for a further 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

- **Data Analysis:** The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for the AlphaScreen® bromodomain inhibition assay.

Isothermal Titration Calorimetry (ITC)

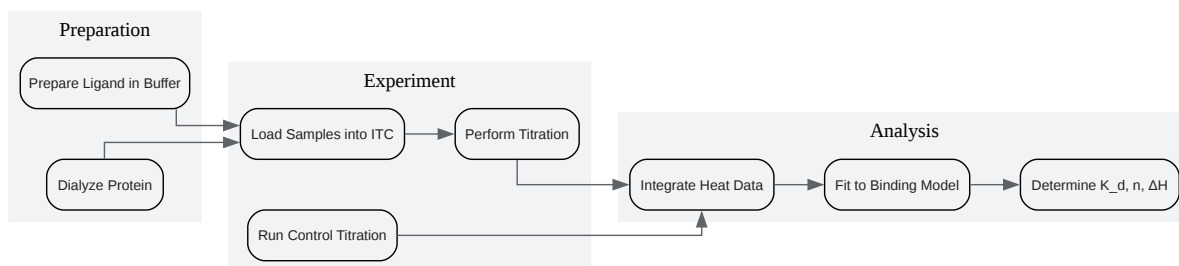
ITC is a technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (K^d), stoichiometry (n), and enthalpy of binding (ΔH).

Materials:

- Purified CECR2 or BPTF bromodomain protein
- **TP-238 hydrochloride**
- Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- ITC instrument

Procedure:

- Sample Preparation:
 - Dialyze the purified bromodomain protein extensively against the ITC buffer.
 - Dissolve **TP-238 hydrochloride** in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions if used for initial solubilization.
- Instrument Setup:
 - Thoroughly clean the sample cell and syringe of the ITC instrument.
 - Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
- Loading Samples:
 - Load the bromodomain protein into the sample cell (typically at a concentration of 10-20 μM).
 - Load the **TP-238 hydrochloride** solution into the injection syringe (typically at a concentration 10-15 times that of the protein).
- Titration:
 - Perform a series of small injections (e.g., 2-5 μL) of the **TP-238 hydrochloride** solution into the sample cell containing the bromodomain protein.
 - Allow the system to reach equilibrium after each injection, monitoring the heat change.
- Control Titration: Perform a control titration by injecting the **TP-238 hydrochloride** solution into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the binding data.
 - Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K^d , n , and ΔH .



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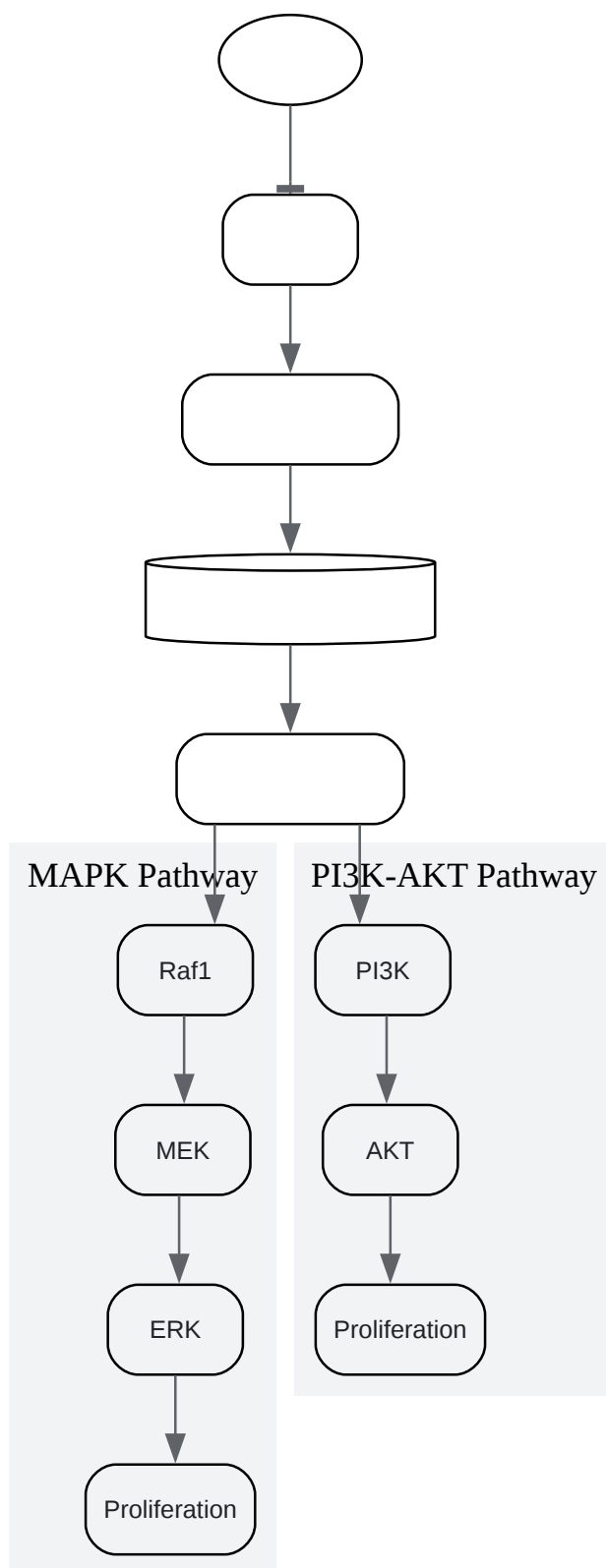
Caption: General workflow for Isothermal Titration Calorimetry (ITC) experiments.

Signaling Pathways

TP-238 hydrochloride can be used to probe the functions of CECR2 and BPTF in various signaling pathways.

BPTF-Mediated Signaling

BPTF, as a core subunit of the NURF chromatin remodeling complex, has been implicated in the activation of oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.^{[1][6][7]}

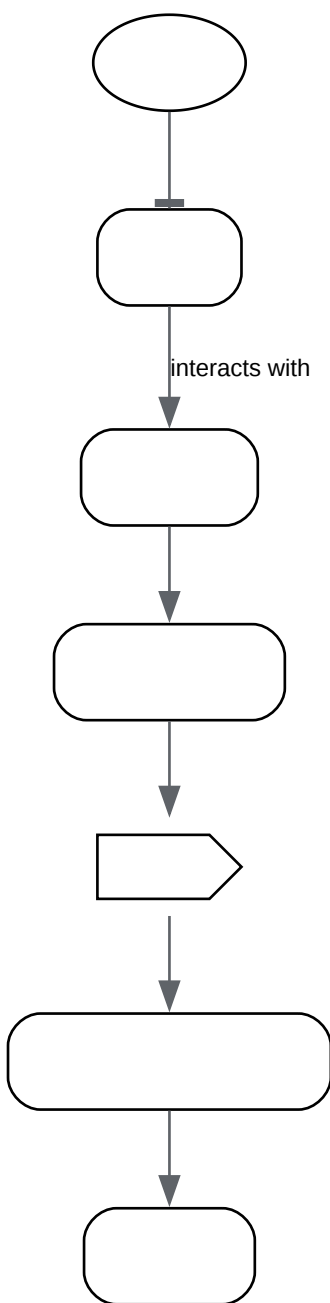


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Caption: BPTF signaling through MAPK and PI3K-AKT pathways.

CECR2-Mediated Signaling

CECR2 has been identified as a driver of breast cancer metastasis through the activation of the NF- κ B signaling pathway.[4][8] It interacts with the RELA subunit of NF- κ B, promoting the expression of genes involved in cell migration, invasion, and immune suppression.[4][8]



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Caption: CECR2-mediated activation of the NF- κ B signaling pathway.

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